![molecular formula C16H14N4O2S2 B2422192 N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251549-80-0](/img/structure/B2422192.png)
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
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Description
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide, also known as FTY720P, is a synthetic compound that belongs to the sphingosine-1-phosphate (S1P) receptor modulator family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological conditions.
Scientific Research Applications
Synthetic Chemistry and Material Science
Compounds with similar structures have been explored for their potential as insensitive energetic materials . These materials are designed to have less sensitivity to physical stimuli while maintaining or improving performance characteristics compared to traditional energetic materials. They are crucial for safer handling and operation in military and industrial applications. The study on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlights the synthesis, characterization, and evaluation of such compounds, emphasizing their moderate thermal stabilities and insensitivity towards impact and friction, which are indicative of their potential as safer energetic materials (Yu et al., 2017).
Pharmacology and Medicinal Chemistry
Antimicrobial and Antifungal Applications
Thiazole and furan derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities . For instance, the synthesis of tetrahydropyrimidine–isatin hybrids revealed their potential as antimicrobial agents. This indicates the broader applicability of thiazole and furan compounds in developing new treatments against various microbial infections (Akhaja & Raval, 2012).
Anticancer and Cytotoxic Activities
Several studies have focused on the synthesis and evaluation of thiazole derivatives for their cytotoxic and anticancer activities . These compounds exhibit selective cytotoxic effects against tumor cell lines, suggesting their potential in cancer therapy. The structural variations and physicochemical properties significantly influence their biological activity, offering insights into the design of more effective anticancer agents (Dawbaa et al., 2021).
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-10-7-20-11(8-24-16(20)17-10)4-5-14(21)19-15-18-12(9-23-15)13-3-2-6-22-13/h2-3,6-9H,4-5H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPIITZFXTZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide |
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